N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride
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Overview
Description
N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C11H14N4.2HCl. It is known for its unique structure, which includes an imidazole ring and a benzene ring, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride typically involves the reaction of 2-methylbenzene-1,4-diamine with an imidazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with DNA and proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 4-(1H-Imidazol-1-yl)phenol
- 2-(1-Methyl-1H-imidazol-4-yl)ethanamine
Uniqueness
N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride is unique due to its specific combination of an imidazole ring and a benzene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
2137623-31-3 |
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Molecular Formula |
C11H16Cl2N4 |
Molecular Weight |
275.2 |
Purity |
95 |
Origin of Product |
United States |
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